molecular formula C14H12F6N2O B608552 LGD 4033 CAS No. 1165910-22-4

LGD 4033

Cat. No. B608552
CAS RN: 1165910-22-4
M. Wt: 338.25 g/mol
InChI Key: OPSIVAKKLQRWKC-VXGBXAGGSA-N
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Scientific Research Applications

Ligandrol has a wide range of scientific research applications:

Mechanism of Action

Ligandrol works by binding to androgen receptors in the body, specifically in muscles and bones. This binding stimulates the production of proteins that play a crucial role in muscle growth and bone density. The molecular targets include androgen receptors, and the pathways involved are related to the regulation of gene expression in muscle and bone cells .

Safety and Hazards

LGD 4033 has not yet received FDA approval, and its long-term effects are currently unknown . It has been associated with dose-dependent suppression of total testosterone, sex hormone-binding globulin, high-density lipoprotein cholesterol, and triglyceride levels . Known possible side effects include headache, dry mouth, adverse lipid changes, changes in sex hormone concentrations, elevated liver enzymes, and liver toxicity .

Biochemical Analysis

Biochemical Properties

LGD-4033 works by binding to androgen receptors in muscle and bone tissue, stimulating protein synthesis . This interaction leads to anabolic activity in these tissues, promoting growth and strength .

Cellular Effects

LGD-4033 has demonstrated anabolic activity in muscle and bone, leading to increased muscle mass and bone density . It influences cell function by interacting with androgen receptors, which can impact cell signaling pathways and gene expression .

Molecular Mechanism

LGD-4033 exerts its effects at the molecular level by selectively binding to androgen receptors, which are primarily found in muscle and bone tissues . This selective binding leads to anabolic activity in these areas without affecting other organs .

Temporal Effects in Laboratory Settings

In human micro-dose excretion studies of LGD-4033, a total of 15 phase I metabolites were detected in the urine samples . The metabolite M1/LGD-4033 ratio changes over time, contributing to estimating the time point of drug intake and dose of LGD-4033 in doping control urine samples .

Dosage Effects in Animal Models

In animal models, LGD-4033 has demonstrated anabolic activity in the muscle, anti-resorptive and anabolic activity in bone, and robust selectivity for muscle versus prostate . The effects of LGD-4033 vary with different dosages .

Metabolic Pathways

LGD-4033 is involved in metabolic pathways that interact with androgen receptors . It influences metabolic flux and metabolite levels through its interactions with these receptors .

Transport and Distribution

LGD-4033 is transported and distributed within cells and tissues via its binding to androgen receptors . Its localization or accumulation can be influenced by this interaction .

Subcellular Localization

The subcellular localization of LGD-4033 is primarily at the androgen receptors found in muscle and bone tissues . Its activity or function can be influenced by any targeting signals or post-translational modifications that direct it to these specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ligandrol is synthesized through a series of chemical reactions involving the formation of a pyrrolidine ring and the introduction of trifluoromethyl groups. The synthetic route typically involves the following steps:

Industrial Production Methods

The industrial production of Ligandrol involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Ligandrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ligandrol

Ligandrol is unique due to its high selectivity for androgen receptors in muscle and bone tissues, which minimizes its effects on other tissues like the prostate gland. This selectivity reduces the risk of side effects commonly associated with anabolic steroids .

properties

IUPAC Name

4-[(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSIVAKKLQRWKC-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@H](C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657620
Record name 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1165910-22-4
Record name 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1165910-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name VK-5211
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1165910224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligandrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(2R)-2-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]-1-pyrrolidinyl]-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VK-5211
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EJT54415A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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